

Unraveling the Chemical Landscape of ATSM: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ATSM

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A comprehensive technical guide detailing the chemical properties, synthesis, and mechanisms of action of Diacetyl-bis(N4-methylthiosemicarbazone) (**ATSM**) and its copper complex (Cu-**ATSM**) is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a consolidated overview of the existing scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of its biological pathways to facilitate further investigation into its therapeutic potential.

ATSM and particularly its copper complex, Cu-**ATSM**, have garnered significant interest in the scientific community for their potential therapeutic applications, notably in the treatment of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and for their use in medical imaging. This guide serves as a central repository of key technical information to support ongoing and future research in these areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **ATSM** and Cu-**ATSM** is fundamental for their application in research and drug development. The following tables summarize the key quantitative data for both the ligand and its copper complex.

Table 1: Physicochemical Properties of **ATSM** Ligand

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ N ₆ S ₂	[1]
Molecular Weight	260.39 g/mol	[1]
CAS Number	63618-91-7	[1]
Appearance	White-colored precipitate	[2]
Storage Temperature	-20 °C, protected from light	[1]

Table 2: Physicochemical Properties of Cu-**ATSM** Complex

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ CuN ₆ S ₂	
Molecular Weight	321.91 g/mol	
CAS Number	68341-09-3	
Appearance	Brown to dark red-brown powder	
Solubility	DMSO: 0.5 mg/mL (warmed), Insoluble in water	
Storage Temperature	2-8°C	[3]
Radiochemical Purity	>99% (for ⁶⁴ Cu-ATSM)	[4]
Stability	Radiochemical purity maintained for over 20 hours (for ⁶⁴ Cu-ATSM)	[4]

Experimental Protocols

Reproducible and well-documented experimental protocols are crucial for the advancement of scientific research. This section provides detailed methodologies for the synthesis and characterization of **ATSM** and Cu-**ATSM** based on published literature.

Synthesis of ATSM Ligand

The synthesis of the **ATSM** ligand is a two-step process involving the condensation of 4-methyl-3-thiosemicarbazide with diacetyl.

Materials:

- 4-Methyl-3-thiosemicarbazide
- Diacetyl (2,3-butanedione)
- Ethanol
- Glacial acetic acid

Procedure:

- Dissolve 4-methyl-3-thiosemicarbazide (1.2 g, 11.4 mmol) in ethanol (50 mL) with constant heating and stirring.[\[2\]](#)
- Add an ethanolic solution of diacetyl (0.5 mL, 5.7 mmol) dropwise to the solution.[\[2\]](#)
- Add 5-6 drops of glacial acetic acid to the reaction mixture.[\[2\]](#)
- Reflux the reaction mixture at 60-70 °C for 4 hours, during which a white-colored precipitate will form.[\[2\]](#)
- For complete precipitation, keep the flask at 4 °C overnight.[\[2\]](#)
- Filter and wash the resulting precipitate to obtain the pure **ATSM** ligand.

Synthesis of Cu-ATSM Complex

The Cu-**ATSM** complex is synthesized by the reaction of the **ATSM** ligand with a copper(II) salt.

Materials:

- **ATSM** ligand

- Copper(II) acetate
- Ethanol

Procedure:

- Dissolve the **ATSM** ligand (0.1 g, 0.38 mmol) in ethanol.[2]
- Add an ethanolic solution of copper(II) acetate (0.0768 g, 0.38 mmol) dropwise to the **ATSM** solution. The solution will change color from turbid white to brown-red.[2]
- Reflux the reaction mixture at 60-70 °C for 3-4 hours.[2]
- Continue to stir the reaction mixture overnight at room temperature.[2]
- The resulting Cu-**ATSM** complex can be isolated by filtration and washing.

Characterization Methods

High-Performance Liquid Chromatography (HPLC) for $[^{64}\text{Cu}][\text{Cu}(\text{ATSM})]$

- System: Agilent 1260 Infinity II HPLC System with a UV detector ($\lambda = 320 \text{ nm}$) and a radioactivity detector.[2]
- Column: Reversed-phase Agilent Poroshell 120, 4 μm C18, 100 \times 4.6 mm.[2]
- Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile). The gradient runs from 80% A and 20% B to 100% B over 10 minutes.[2]
- Flow Rate: 1.2 mL/min.[2]
- Total Run Time: 17 minutes.[2]

Nuclear Magnetic Resonance (^1H NMR) for **ATSM** Ligand

- Solvent: DMSO- d_6
- Expected Chemical Shifts (δ , ppm):

- 10.22 (s, 2H, NH)[2]
- 8.38 (m, 2H, NHCH₃)[2]
- 3.02 (d, 6H, NHCH₃)[2]
- 2.20 (s, 6H, 2xCH₃)[2]

Mass Spectrometry (ESI-MS)

- **ATSM** Ligand (ESI-MS (+)): m/z 260.4[2]
- Cu-**ATSM** Complex (ESI-MS (+)): m/z 322[2]

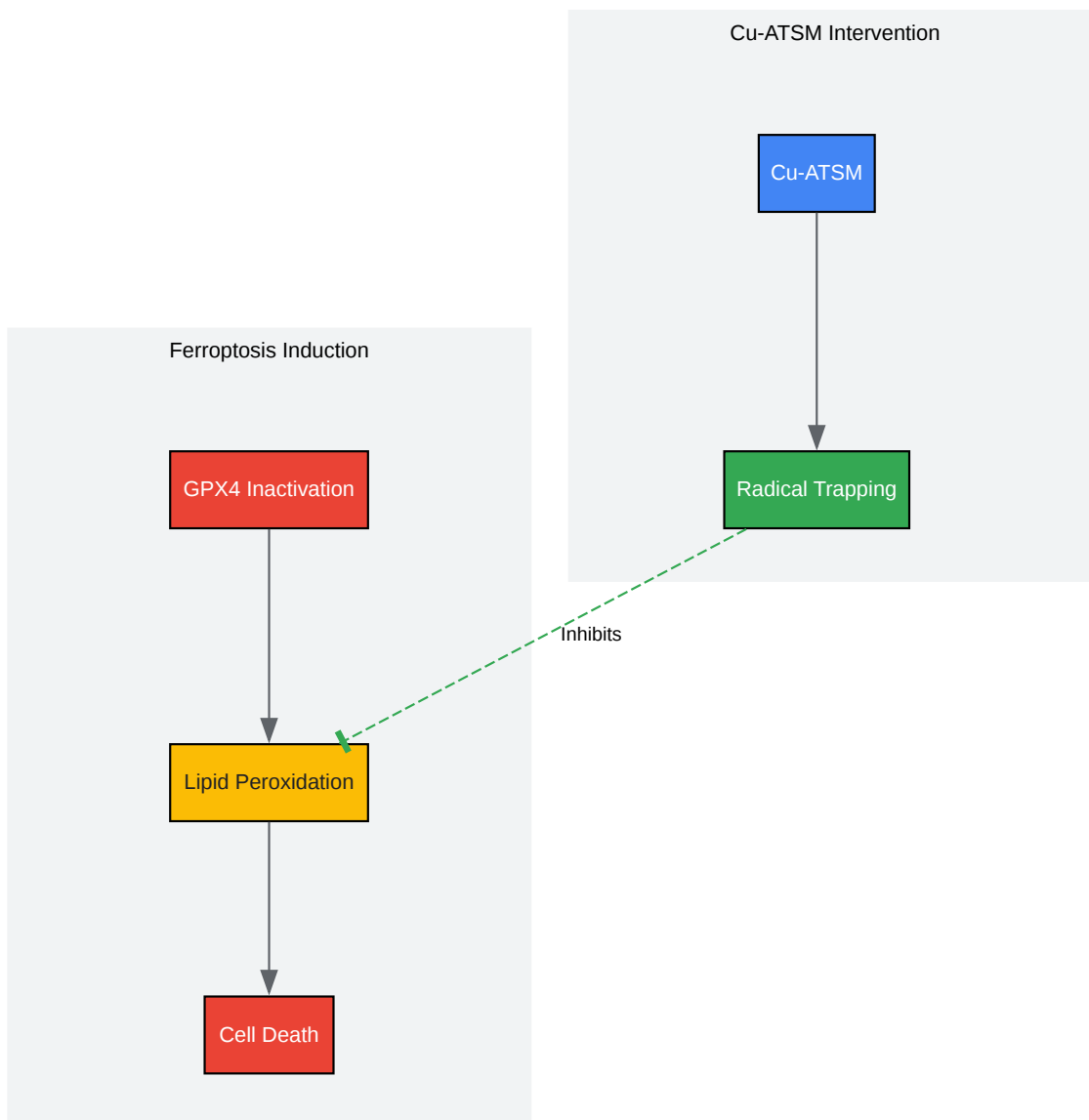
Mechanisms of Action

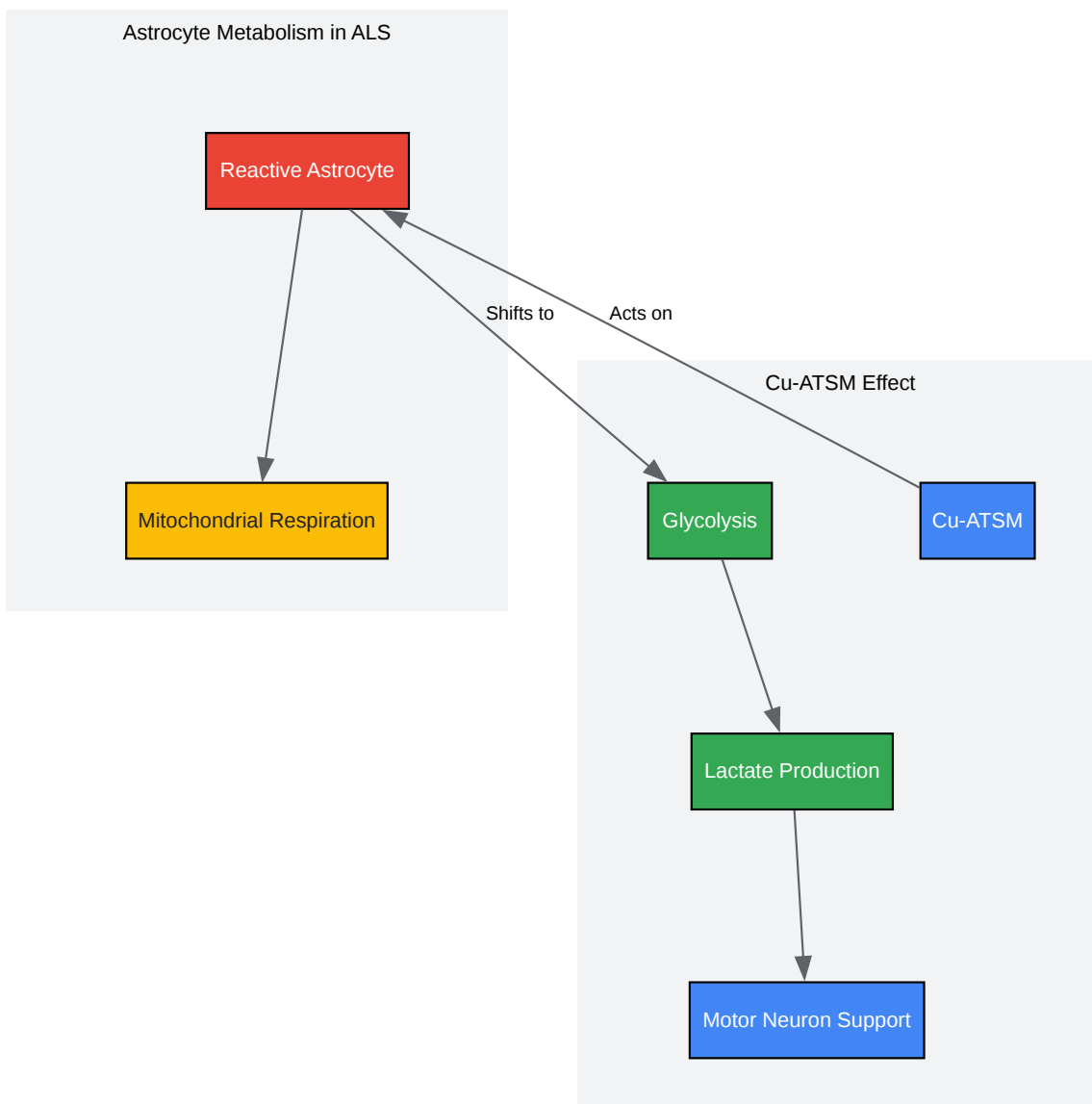
The therapeutic potential of Cu-**ATSM** is attributed to its multifaceted mechanisms of action, primarily focusing on the inhibition of ferroptosis and the metabolic reprogramming of astrocytes in the context of neurodegenerative diseases.

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Cu-**ATSM** has been shown to be a potent inhibitor of this process.[5]

The proposed mechanism involves Cu-**ATSM** acting as a radical-trapping antioxidant, thereby preventing the propagation of lipid peroxidation.[5] This action is independent of copper delivery and is attributed to the chemical properties of the complex itself.





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